molecular formula C14H21NO2 B2587085 Tert-butyl 2-amino-2-(4-ethylphenyl)acetate CAS No. 2248267-58-3

Tert-butyl 2-amino-2-(4-ethylphenyl)acetate

Cat. No. B2587085
CAS RN: 2248267-58-3
M. Wt: 235.327
InChI Key: GYNONCAFQQCYBY-UHFFFAOYSA-N
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Description

“Tert-butyl 2-amino-2-(4-ethylphenyl)acetate” is a chemical compound with the molecular formula C14H21NO2 . It appears as a clear colorless liquid .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 2- (substituted benzamido) phenylcarbamate, has been achieved by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . Another method involves the reaction of acetic acid with isobutene over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, related compounds such as tert-butyl 2- (substituted benzamido) phenylcarbamate have been synthesized and evaluated for in vivo anti-inflammatory activity .


Physical And Chemical Properties Analysis

“this compound” is a clear colorless liquid . Its molecular weight is 235.33 .

Safety and Hazards

While specific safety and hazards data for “Tert-butyl 2-amino-2-(4-ethylphenyl)acetate” are not available, related compounds such as tert-butyl acetate are known to be highly flammable and harmful if inhaled .

Future Directions

Future research could explore the applicability of amino acid ionic liquids (AAILs) for organic synthesis . Additionally, the synthesis of tert-butyl esters in safer conditions could be investigated .

properties

IUPAC Name

tert-butyl 2-amino-2-(4-ethylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-10-6-8-11(9-7-10)12(15)13(16)17-14(2,3)4/h6-9,12H,5,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNONCAFQQCYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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